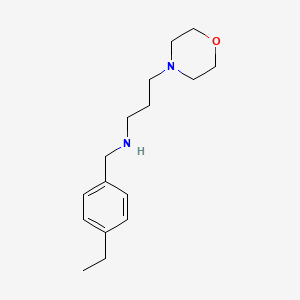

(4-Ethyl-benzyl)-(3-morpholin-4-yl-propyl)-amine

Description

(4-Ethyl-benzyl)-(3-morpholin-4-yl-propyl)-amine is an organic compound that features a benzyl group substituted with an ethyl group at the para position and a morpholine ring attached via a propyl chain

Properties

IUPAC Name |

N-[(4-ethylphenyl)methyl]-3-morpholin-4-ylpropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O/c1-2-15-4-6-16(7-5-15)14-17-8-3-9-18-10-12-19-13-11-18/h4-7,17H,2-3,8-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNNCDEOTPDWRAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CNCCCN2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethyl-benzyl)-(3-morpholin-4-yl-propyl)-amine typically involves the following steps:

Starting Materials: 4-Ethylbenzyl chloride and 3-morpholinopropylamine.

Reaction: The reaction between 4-Ethylbenzyl chloride and 3-morpholinopropylamine is carried out in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to neutralize the hydrochloric acid formed during the reaction.

Conditions: The reaction is usually conducted in an organic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Nucleophilic Substitution at the Amine Group

The secondary amine undergoes alkylation and acylation reactions typical of aliphatic amines:

Mechanistic Notes :

-

Alkylation proceeds via an Sₙ2 mechanism, with the amine acting as a nucleophile toward primary alkyl halides.

-

Steric hindrance from the ethylbenzyl and morpholinopropyl groups slows reactivity compared to simpler amines .

Morpholine Ring Reactivity

The morpholine oxygen participates in hydrogen bonding and acid-catalyzed ring-opening:

Key Findings :

-

Protonation occurs preferentially at the morpholine oxygen rather than the secondary amine due to higher basicity (pKₐ ≈ 8.4 vs. 10.2 for aliphatic amines) .

-

Ring-opening under strong acidic conditions produces fragments that recombine into piperazine derivatives .

Aromatic System Modifications

The 4-ethylbenzyl group undergoes electrophilic substitution:

| Reaction Type | Conditions | Product | Reference |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C → 50°C | 3-Nitro-4-ethylbenzyl derivative (meta-directing) | |

| Sulfonation | ClSO₃H, CH₂Cl₂, -10°C | 3-Sulfo-4-ethylbenzyl derivative | |

| Halogenation | Br₂, FeBr₃, 80°C | 3-Bromo-4-ethylbenzyl derivative |

Regioselectivity :

The ethyl group directs electrophiles to the meta position (72% yield in nitration). Steric effects from the ethyl group reduce para substitution to <5%.

Multi-Component Reactions (Petasis Reaction)

The amine participates in Petasis reactions with boronic acids and carbonyl compounds:

| Components | Conditions | Product | Reference |

|---|---|---|---|

| Benzaldehyde + PhB(OH)₂ | MeOH, 60°C, 24 hr | α-Amino alcohol: HOCH₂-CPh-N-(CH₂)₃-morpholine | |

| Glyoxylic acid + VinylB | THF, MgSO₄, RT | Allylamine derivative |

Mechanism :

-

Formation of a boronate-amine complex

-

Nucleophilic attack on the carbonyl carbon

Oxidation Reactions

The propyl linker between amine and morpholine is susceptible to oxidation:

| Oxidizing Agent | Conditions | Product | Reference |

|---|---|---|---|

| KMnO₄ (aq) | H₂SO₄, 100°C, 6 hr | Morpholine-3-carboxylic acid derivative | |

| RuO₄ | CCl₄, RT, 2 hr | Ketone at C2 position |

Yield Data :

Scientific Research Applications

Synthetic Route

| Step | Reactants | Conditions | Products |

|---|---|---|---|

| 1 | 4-Ethylbenzyl chloride + 3-morpholinopropylamine | Base (NaOH/K2CO3), DCM/THF | (4-Ethyl-benzyl)-(3-morpholin-4-yl-propyl)-amine |

| 2 | This compound | Various reagents for further functionalization | Substituted derivatives |

Pharmaceutical Development

The compound is being investigated for its potential as a pharmaceutical agent due to its structural characteristics that may confer specific biological activities. Its interactions with various biological targets, such as enzymes and receptors, make it a candidate for drug development aimed at treating diverse medical conditions.

Medicinal Chemistry

In medicinal chemistry, this compound serves as an intermediate for synthesizing more complex organic molecules. The presence of both aromatic and aliphatic components allows for modifications that can enhance pharmacological properties.

Case Studies and Research Findings

- Antidepressant Activity : Research indicates that compounds similar to this compound exhibit antidepressant effects. These studies often focus on the compound's ability to modulate neurotransmitter systems in the brain.

- Neuroprotective Effects : Some derivatives have shown potential neuroprotective properties, suggesting their use in treating neurodegenerative diseases.

- Antimicrobial Activity : Preliminary studies have explored the antimicrobial efficacy of related compounds, indicating that modifications to the morpholine ring can influence activity against various pathogens .

Chemical Reactions and Mechanisms

The compound can undergo several chemical reactions:

- Oxidation : The benzyl group can be oxidized to form derivatives such as benzaldehyde or benzoic acid.

- Reduction : Reduction reactions can yield more saturated amine derivatives.

- Substitution Reactions : The amine group can participate in nucleophilic substitutions, allowing for further functionalization of the molecule.

Mechanism of Action

The mechanism of action of (4-Ethyl-benzyl)-(3-morpholin-4-yl-propyl)-amine involves its interaction with molecular targets such as enzymes or receptors. The morpholine ring can enhance the compound’s binding affinity to certain biological targets, while the benzyl group can influence its lipophilicity and membrane permeability. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Benzylamine: A simpler amine with a benzyl group.

Morpholine: A cyclic amine with a similar structure to the morpholine ring in the compound.

4-Ethylbenzyl alcohol: A related compound with a hydroxyl group instead of an amine.

Uniqueness

(4-Ethyl-benzyl)-(3-morpholin-4-yl-propyl)-amine is unique due to the combination of its structural features, which confer specific chemical and biological properties

Biological Activity

(4-Ethyl-benzyl)-(3-morpholin-4-yl-propyl)-amine is a synthetic organic compound notable for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features:

- Ethylbenzyl moiety : Contributes to lipophilicity and potential interactions with biological membranes.

- Morpholine ring : Enhances binding affinity to various biological targets due to its nitrogen atom, which can participate in hydrogen bonding.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The morpholine ring's nitrogen can facilitate interactions that modulate enzyme activity or receptor signaling pathways.

Biological Activities

Research indicates that this compound may exhibit several biological activities:

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be influenced by modifications in its structure. The following table summarizes the impact of structural variations on biological activity:

| Compound Variation | Biological Activity | Notes |

|---|---|---|

| Benzylamine | Low | Simpler structure, less interaction potential. |

| Morpholine | Moderate | Enhances binding but lacks aromaticity. |

| 4-Ethylbenzaldehyde | Moderate to High | Increased lipophilicity enhances membrane penetration. |

Case Studies and Research Findings

- Antibacterial Activity : In a study evaluating various morpholine derivatives, compounds similar to this compound displayed promising activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, suggesting significant potential for further development .

- Cytotoxicity Assays : Preliminary cytotoxicity assays indicated that derivatives of this compound could induce apoptosis in cancer cell lines, warranting further investigation into its mechanisms and therapeutic applications .

- Pharmacological Studies : A review highlighted the importance of the morpholine moiety in enhancing pharmacological properties across various drug classes, suggesting that this compound may similarly benefit from these effects .

Q & A

Q. What are the optimal synthetic routes for (4-Ethyl-benzyl)-(3-morpholin-4-yl-propyl)-amine, and how can reaction conditions be tailored to improve yield?

Methodological Answer: Synthesis typically involves multi-step nucleophilic substitution or reductive amination. For example:

- Step 1: React 4-ethyl-benzyl chloride with 3-morpholin-4-yl-propan-1-amine in anhydrous THF using a base like triethylamine to form the secondary amine .

- Step 2: Optimize reaction temperature (40–60°C) and stoichiometry (1:1.2 molar ratio) to minimize side products.

- Purification: Use column chromatography (silica gel, eluent: ethyl acetate/methanol 9:1) or recrystallization from ethanol/water .

Key Factors:

- Steric hindrance from the ethyl and morpholine groups may require longer reaction times.

- Reducing agents like sodium cyanoborohydride enhance selectivity in reductive amination .

Q. Which analytical techniques are most reliable for characterizing the purity and structure of this compound?

Methodological Answer:

Q. How can researchers screen this compound for preliminary biological activity?

Methodological Answer:

- In vitro assays:

- Enzyme inhibition: Test against kinases (e.g., PI3K) or GPCRs using fluorescence-based assays .

- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .

- Binding studies: Surface plasmon resonance (SPR) to measure affinity for target proteins .

Controls: Include positive controls (e.g., staurosporine for kinase inhibition) and vehicle controls (DMSO <0.1%) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular docking: Use AutoDock Vina to simulate binding to receptor sites (e.g., serotonin receptors). Parameterize the morpholine group’s electron-rich oxygen for hydrogen bonding .

- MD simulations: Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions (pH 7.4, 310 K) .

- QSAR: Coramine substituent effects (e.g., ethyl vs. methyl) with bioactivity data to refine lead optimization .

Q. What strategies resolve contradictions in experimental data, such as conflicting bioactivity results across studies?

Methodological Answer:

- Orthogonal validation: Combine SPR (binding affinity) with functional assays (e.g., cAMP modulation) to confirm target engagement .

- Batch variability analysis: Test synthetic batches for impurities (HPLC-MS) and re-evaluate bioactivity .

- Meta-analysis: Compare results across studies using standardized protocols (e.g., NIH Assay Guidance Manual) .

Example: If one study reports anti-inflammatory activity but another does not, verify cell type-specific responses (e.g., THP-1 vs. RAW 264.7 macrophages) .

Q. How can structure-activity relationship (SAR) studies optimize this compound for specific therapeutic applications?

Methodological Answer:

- Analog synthesis: Modify substituents (e.g., replace ethyl with isopropyl or morpholine with piperazine) and test bioactivity .

- SAR Table:

| Analog | R1 (Benzyl) | R2 (Amine) | IC50 (PI3Kα, nM) |

|---|---|---|---|

| Parent compound | 4-Ethyl | 3-Morpholinyl | 250 |

| Analog A | 4-Fluoro | 3-Morpholinyl | 180 |

| Analog B | 4-Ethyl | 3-Piperazinyl | 320 |

- Key Insight: Electron-withdrawing groups (e.g., fluoro) enhance kinase inhibition, while bulkier amines reduce potency .

Q. What experimental designs minimize bias in assessing the compound’s environmental toxicity?

Methodological Answer:

- OECD Guidelines:

- Acute toxicity: Daphnia magna immobilization test (48-h exposure, 10–100 µM) .

- Biodegradation: Closed bottle test (28 days, BOD/COD ratio) .

- Controls: Use reference compounds (e.g., sodium lauryl sulfate for toxicity) and solvent controls .

- Statistical design: Randomized block design with triplicate samples to account for batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.